6-ethyl-5-fluoro-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The compound exerts its pharmacological effects by inhibiting the activity of various kinases. It binds to the ATP-binding site of these kinases and prevents their activation. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. The compound has also been found to inhibit the activity of various pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
The compound has been found to exhibit potent inhibitory activity against various kinases. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. The compound has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The compound has several advantages for use in lab experiments. It exhibits potent inhibitory activity against various kinases, making it a potential candidate for the development of kinase inhibitors. It also exhibits anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
The compound has several potential future directions for research. One possible direction is the development of derivatives of the compound that exhibit improved solubility and pharmacokinetic properties. Another direction is the investigation of the compound's potential for the treatment of various types of cancer and inflammatory diseases. Additionally, the compound's mechanism of action could be further elucidated to identify other potential therapeutic targets.
Conclusion:
6-ethyl-5-fluoro-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyrimidin-4-amine is a promising compound that exhibits potent inhibitory activity against various kinases and anti-inflammatory activity. Its potential applications in medicinal chemistry have been extensively studied, and it has been identified as a potential candidate for the development of kinase inhibitors and the treatment of inflammatory diseases. Further research is needed to fully elucidate the compound's mechanism of action and identify other potential therapeutic targets.
Synthesis Methods
The synthesis of 6-ethyl-5-fluoro-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyrimidin-4-amine has been achieved using various methods. One of the commonly used methods involves the reaction of 5-fluoro-6-iodopyrimidine with (1R,2R)-2-(azidomethyl)cyclopentanol in the presence of copper(I) iodide and sodium ascorbate. The resulting compound is then treated with ethylamine to yield the final product.
Scientific Research Applications
The compound has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various kinases such as PIM1, PIM2, and PIM3. These kinases are known to play a crucial role in the development and progression of cancer, and their inhibition has been identified as a potential therapeutic strategy. The compound has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
6-ethyl-5-fluoro-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN6/c1-2-11-13(15)14(17-9-16-11)19-12-5-3-4-10(12)8-21-7-6-18-20-21/h6-7,9-10,12H,2-5,8H2,1H3,(H,16,17,19)/t10-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIVDTFHMVJXAP-ZYHUDNBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2CCCC2CN3C=CN=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC=N1)N[C@@H]2CCC[C@@H]2CN3C=CN=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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